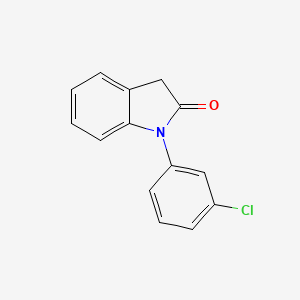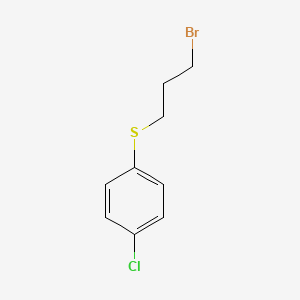
1-(3-Bromopropylsulfanyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is an organic compound that features a benzene ring substituted with a bromopropylsulfanyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropylsulfanyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfanyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Products such as 1-(3-azidopropylsulfanyl)-4-chlorobenzene, 1-(3-thiopropylsulfanyl)-4-chlorobenzene, or 1-(3-alkoxypropylsulfanyl)-4-chlorobenzene.
Oxidation: Products like 1-(3-bromopropylsulfinyl)-4-chlorobenzene or 1-(3-bromopropylsulfonyl)-4-chlorobenzene.
Reduction: Products such as 1-(3-propylsulfanyl)-4-chlorobenzene.
Scientific Research Applications
1-(3-Bromopropylsulfanyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropylsulfanyl)-4-chlorobenzene depends on the specific application and the target moleculeFor example, in medicinal chemistry, it may act as an inhibitor of specific enzymes by forming a covalent bond with the active site .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but lacks the sulfanyl group.
1-(3-Bromopropylsulfanyl)-4-bromobenzene: Similar structure but has a bromine atom instead of a chlorine atom on the benzene ring.
1-(3-Chloropropylsulfanyl)-4-chlorobenzene: Similar structure but has a chlorine atom instead of a bromine atom on the propyl chain.
Uniqueness
1-(3-Bromopropylsulfanyl)-4-chlorobenzene is unique due to the presence of both a bromopropylsulfanyl group and a chlorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H10BrClS |
|---|---|
Molecular Weight |
265.60 g/mol |
IUPAC Name |
1-(3-bromopropylsulfanyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H10BrClS/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
InChI Key |
MEGBTYFOIZCETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCCBr)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
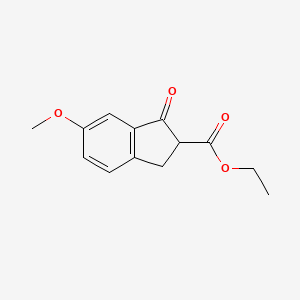
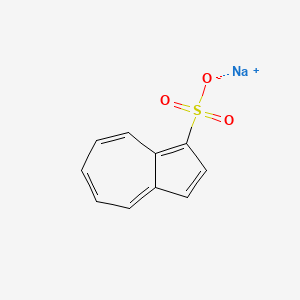
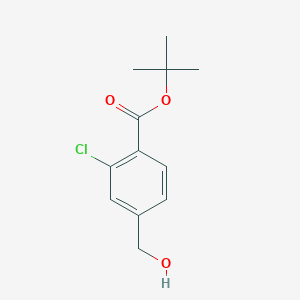
![1-Phenyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8320039.png)
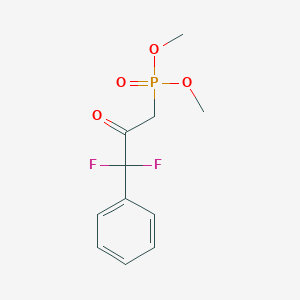
![Phenol, 3-fluoro-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B8320053.png)
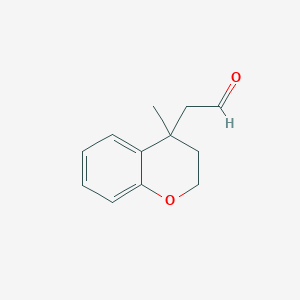
![Rac-2-[1-(2,5-dichloro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8320072.png)
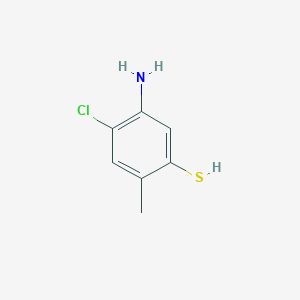
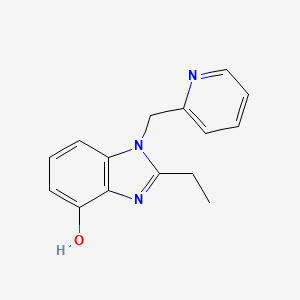
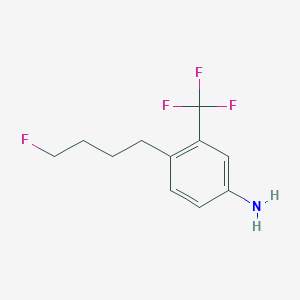
![4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide](/img/structure/B8320119.png)
![phenyl(5a,6,6a,7a-tetrahydro[1]benzoxireno[4,3,2-cd]indol-4(5H)-yl)methanone](/img/structure/B8320123.png)
